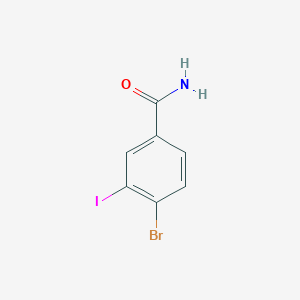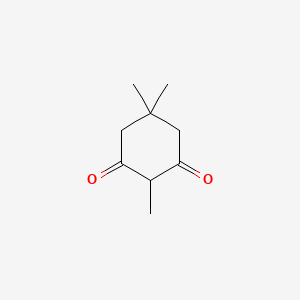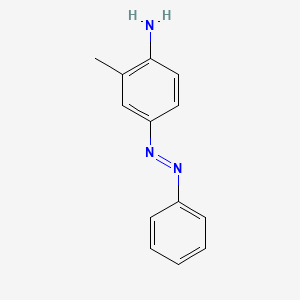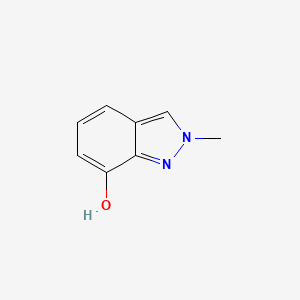
4-Bromo-3-iodobenzamide
描述
4-Bromo-3-iodobenzamide is an organic compound with the molecular formula C7H5BrINO. It is a halogenated benzamide derivative, characterized by the presence of both bromine and iodine atoms on the benzene ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-iodobenzamide typically involves halogenation reactions. One common method is the sequential bromination and iodination of benzamide. The process begins with the bromination of benzamide using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. This is followed by iodination using iodine or an iodinating agent like iodine monochloride (ICl) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification process often includes recrystallization or chromatography to obtain the desired product with high purity .
化学反应分析
Types of Reactions: 4-Bromo-3-iodobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions, forming carbon-carbon bonds with other aromatic or aliphatic compounds.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Sonogashira Coupling: Palladium catalysts, copper co-catalysts, and terminal alkynes in the presence of a base like triethylamine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a metal catalyst.
Major Products Formed:
Substitution Reactions: Formation of various substituted benzamides.
Coupling Reactions: Formation of biaryl compounds or alkynylated benzamides.
Reduction Reactions: Formation of amines or other reduced derivatives.
科学研究应用
4-Bromo-3-iodobenzamide has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form strong halogen bonds with biological targets.
Medicine: It is explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
作用机制
The mechanism of action of 4-Bromo-3-iodobenzamide involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The bromine and iodine atoms can form strong halogen bonds with electron-rich sites on proteins and enzymes, modulating their activity. This interaction can lead to the inhibition of specific enzymes or the alteration of protein function, contributing to its biological effects .
相似化合物的比较
2-Amino-5-bromo-3-iodobenzamide: Another halogenated benzamide with similar structural features but different functional groups.
4-Iodobenzamide: Lacks the bromine atom, making it less reactive in certain coupling reactions.
3-Bromo-4-iodobenzamide: An isomer with the same molecular formula but different positions of the halogen atoms.
Uniqueness: 4-Bromo-3-iodobenzamide is unique due to the specific positioning of the bromine and iodine atoms on the benzene ring, which influences its reactivity and interaction with other molecules. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in synthetic and medicinal chemistry .
属性
IUPAC Name |
4-bromo-3-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrINO/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESPBTMXHMNPTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)I)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717807 | |
| Record name | 4-Bromo-3-iodobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261516-63-5 | |
| Record name | 4-Bromo-3-iodobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![4-[4-(3-Chlorophenyl)piperazin-1-yl]butan-1-amine](/img/structure/B3030958.png)


